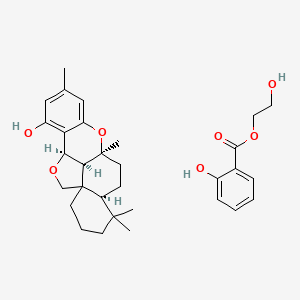
Oxandrolone
Vue d'ensemble
Description
L’oxandrolone est un médicament stéroïdien anabolisant et androgène (AAS) synthétique utilisé pour favoriser la prise de poids dans diverses situations, compenser le catabolisme protéique causé par un traitement prolongé aux corticostéroïdes, soutenir la récupération de brûlures graves, traiter la douleur osseuse associée à l’ostéoporose et aider au développement des filles atteintes du syndrome de Turner . Il a été décrit pour la première fois en 1962 et introduit pour un usage médical en 1964 . L’this compound est connue pour ses forts effets anabolisants et ses faibles effets androgènes, ce qui la rend particulièrement adaptée à l’utilisation chez les femmes .
Applications De Recherche Scientifique
Oxandrolone has a wide range of scientific research applications:
Chemistry: Used in the synthesis and characterization of new metabolites for sports drug testing.
Biology: Studied for its effects on muscle catabolism and protein synthesis.
Medicine: Used to promote weight gain in patients with severe weight loss due to surgery, chronic infections, or trauma.
Industry: Applied in the development of pharmaceuticals for treating various medical conditions.
Mécanisme D'action
L’oxandrolone exerce ses effets en interagissant avec les récepteurs aux androgènes dans les tissus cibles . Il se lie aux récepteurs aux androgènes dans le cytoplasme des cellules musculaires, formant un complexe qui se transloque vers le noyau et se lie aux sites de liaison des récepteurs aux androgènes . Cela induit la transcription des gènes responsables de la croissance et de la réparation musculaires . Le principal mécanisme d’action implique la stimulation de la synthèse protéique et de l’anabolisme .
Analyse Biochimique
Biochemical Properties
Oxandrolone interacts with androgen receptors in target tissues . It is a synthetic hormone with anabolic and androgenic properties . The anabolic properties help promote muscle growth, while the androgenic properties are responsible for male sexual characteristics .
Cellular Effects
This compound has been shown to have a positive influence on recovery time and muscle endurance . Users often experience reduced muscle fatigue, enabling them to train more frequently and with higher intensity . It also has strong anabolic effects and weak androgenic effects, which gave it a mild side effect profile and made it especially suitable for use in women .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with androgen receptors in target tissues . As an agonist of the androgen receptor, the biological target of androgens such as testosterone and dihydrotestosterone, it can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In a study evaluating the short-term effects of this compound on blood coagulation and the hemostatic/fibrinolytic system in healthy individuals, subjects were administered this compound (10 mg twice daily) for 14 days . Blood was obtained on days 0, 1, 3, 7, 9, 14, and then at day 42 (28 days after discontinuation of the drug) .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, anabolic steroids like this compound have been studied in animal models . The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the kidneys and liver . It is involved in the metabolic pathways that interact with androgen receptors, influencing the metabolism of proteins and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood. As a lipophilic compound, it can passively diffuse across cell membranes. Once inside the cell, it binds to androgen receptors and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm where it binds to androgen receptors. After binding, the steroid-receptor complex moves into the nucleus where it can influence gene expression .
Méthodes De Préparation
La synthèse de l’oxandrolone implique plusieurs étapes. Une méthode comprend la bromation de la méthylandrostanolone pour obtenir un intermédiaire bromé, suivie d’une débromation sélective, d’une oxydation et d’une réduction pour produire l’this compound . Une autre méthode implique l’hydroxylation d’une énone pour former un triol intermédiaire, qui est ensuite clivé pour former un acide intermédiaire, suivi de réactions supplémentaires pour produire l’this compound . Les méthodes de production industrielle se concentrent sur l’optimisation de ces étapes pour la production à grande échelle .
Analyse Des Réactions Chimiques
L’oxandrolone subit diverses réactions chimiques, notamment :
Oxydation : L’oxydation de l’this compound peut conduire à la formation de métabolites de l’this compound.
Réduction : Les réactions de réduction sont impliquées dans la synthèse de l’this compound à partir de ses intermédiaires.
Substitution : La bromation et la débromation subséquente sont des étapes clés dans la synthèse de l’this compound.
Les réactifs couramment utilisés dans ces réactions comprennent le brome moléculaire, la N-bromosuccinimide et divers agents oxydants . Les principaux produits formés à partir de ces réactions sont l’this compound et ses intermédiaires .
Applications de la recherche scientifique
L’this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé dans la synthèse et la caractérisation de nouveaux métabolites pour les tests antidopage.
Biologie : Étudié pour ses effets sur le catabolisme musculaire et la synthèse protéique.
Médecine : Utilisé pour favoriser la prise de poids chez les patients souffrant d’une perte de poids importante due à une intervention chirurgicale, des infections chroniques ou un traumatisme.
Industrie : Appliqué dans le développement de produits pharmaceutiques pour le traitement de diverses affections médicales.
Comparaison Avec Des Composés Similaires
L’oxandrolone est comparée à d’autres stéroïdes anabolisants tels que la nandrolone et la testostérone . Bien que tous ces composés aient des effets anabolisants, l’this compound est unique en raison de ses forts effets anabolisants et de ses faibles effets androgènes, ce qui la rend adaptée à l’utilisation chez les femmes . Les composés similaires incluent :
Nandrolone : Connu pour son rapport myotrophique/androgène favorable et son efficacité dans le traitement de divers états pathologiques.
Testostérone : La principale hormone sexuelle masculine ayant de forts effets androgènes et anabolisants.
Les propriétés uniques de l’this compound en font un composé précieux dans les applications médicales et de recherche.
Propriétés
IUPAC Name |
1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJIVKCVHQPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |
| Record name | OXANDROLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone. | |
| Details | FREEMAN MW ET AL; J GERONTOL 35(1) 31 (1980) | |
| Record name | OXANDROLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |
CAS No. |
53-39-4 | |
| Record name | OXANDROLONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxandrolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXANDROLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235-238 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |
| Record name | OXANDROLONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



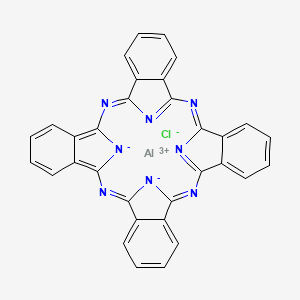
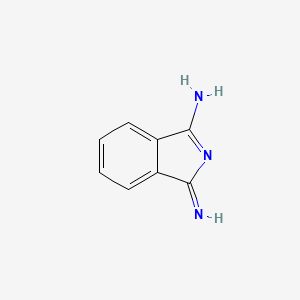
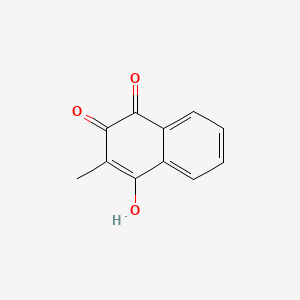
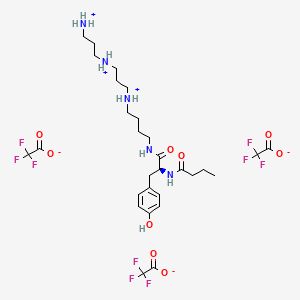
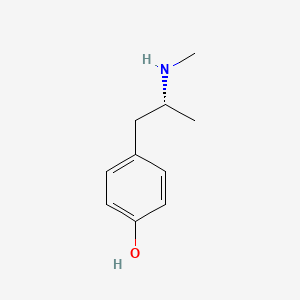
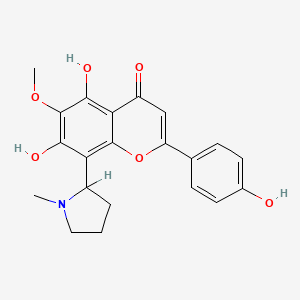

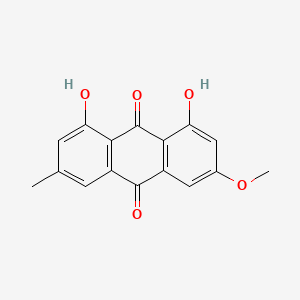
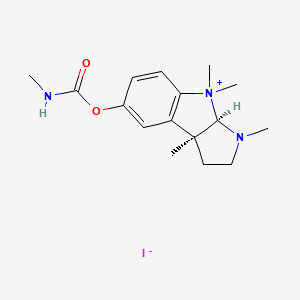
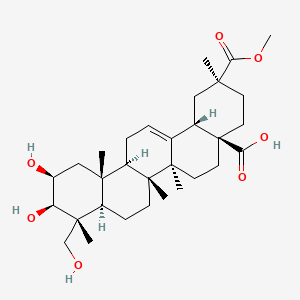
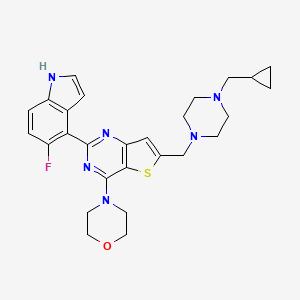
![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)
